Product packaging for Difurfurylideneacetone(Cat. No.:CAS No. 144850-49-7)

Difurfurylideneacetone

Cat. No.: B168639
CAS No.: 144850-49-7
M. Wt: 214.22 g/mol
InChI Key: XOOFLVNFEPIPIW-KQQUZDAGSA-N
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Description

Difurfurylideneacetone, also known as this compound, is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O3 B168639 Difurfurylideneacetone CAS No. 144850-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E,4E)-1,5-bis(furan-2-yl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOFLVNFEPIPIW-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061265
Record name 1,4-Pentadien-3-one, 1,5-di-2-furanyl-
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886-77-1
Record name Difurfurylideneacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Pentadien-3-one, 1,5-di-2-furanyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Pentadien-3-one, 1,5-di-2-furanyl-
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Record name 1,5-di-2-furylpenta-1,4-dien-3-one
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Title Page

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed-aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the synthesis of difurfurylideneacetone, furfural (B47365) (an aromatic aldehyde without α-hydrogens) reacts with acetone (B3395972) in the presence of a base catalyst. oup.com

The reaction mechanism involves the deprotonation of acetone by a base, such as sodium hydroxide (B78521) (NaOH), to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of furfural. The resulting intermediate readily undergoes dehydration to yield a conjugated enone. This process occurs sequentially on both sides of the acetone molecule to form this compound. The reaction is typically carried out in a solvent such as ethanol (B145695) or water. numberanalytics.com Yields can be quite high, with some studies reporting up to 96% yield under reflux conditions. researchgate.netresearchgate.net

Table 1: Comparison of Catalysts and Conditions for Claisen-Schmidt Condensation

CatalystSolventTemperature (°C)Yield (%)Reference
Sodium Hydroxide (NaOH)Water/Ethanol60-90High numberanalytics.comgoogle.com
Potassium Hydroxide (KOH)MethanolRoom Temp.75 numberanalytics.com
Magnesium Oxide (MgO)WaterRoom Temp.~49-96 researchgate.netsmolecule.com
Calcium Oxide (CaO)Solvent-freeRoom Temp.High smolecule.com

Solvent-Free and Microwave-Assisted Methods

In line with the principles of green chemistry, solvent-free and microwave-assisted methods for synthesizing this compound have been developed. oatext.comcem.com Solvent-free reactions, often conducted with solid catalysts like basic alumina, minimize the use of hazardous organic solvents. cem.com

Microwave-assisted synthesis offers significant advantages over conventional heating, including rapid reaction rates, cleaner reaction profiles, and often higher yields. oatext.comnih.govmdpi.com The reaction of furfural and acetone can be completed in minutes under microwave irradiation, compared to hours with traditional heating methods. researchgate.net This rapid and efficient energy transfer accelerates the condensation process, making it an attractive alternative for industrial applications. oatext.comnih.gov

Applications in Polymer Science

Monomer for Bio-based Polymers

As a bio-based monomer, this compound can be used in polymerization reactions to create polymers with unique properties. smolecule.commdpi.com It can participate in step-growth polymerization or be modified to undergo chain-growth polymerization. rsc.org The resulting polymers often exhibit high thermal stability and can be amorphous in nature. rsc.org The incorporation of the furan (B31954) moiety from this compound can enhance properties such as char yield, which is beneficial for high-temperature applications. digitellinc.com

Cross-linking Agent in Polymer Matrices

This compound can act as a cross-linking agent, forming connections between polymer chains to create a three-dimensional network. This cross-linking improves the mechanical properties, thermal stability, and chemical resistance of the polymer. For instance, it is used in the production of furan-epoxy powder-like binders, where it reacts with epoxy resins to form a durable, heat-resistant material. google.com

Development of Furan-Based Resins

Furan-based resins are known for their excellent thermal stability, corrosion resistance, and low flammability. wikipedia.orgresearchgate.net this compound is a key component in the synthesis of these resins. google.com These resins are produced through the polycondensation of furan compounds, often in the presence of an acid catalyst. wikipedia.org The resulting thermoset polymers find applications as binders for sand castings in the foundry industry, as well as in the production of composites and protective coatings. wikipedia.orgresearchgate.net The use of this compound in furan-based epoxy resins can lead to polymers with high char yields and enhanced thermal stability, making them suitable for high-temperature environments. digitellinc.com

Synthetic Methodologies for Difurfurylideneacetone

Classic Synthetic Routes: Aldol (B89426) Condensation Approaches

The cornerstone of difurfurylideneacetone synthesis lies in the Claisen-Schmidt condensation, a type of crossed aldol condensation, between furfural (B47365) and acetone (B3395972). google.comsemanticscholar.org This reaction involves the base-catalyzed reaction of an aldehyde (furfural) with a ketone (acetone). The process typically proceeds in two stages: first, the formation of furfurylideneacetone, which then reacts with a second molecule of furfural to yield this compound. google.com

Condensation of Furfural and Acetone under Basic Conditionsgoogle.comgoogle.comsemanticscholar.orggoogle.comresearchgate.netresearchgate.netresearchgate.net

The reaction is typically carried out by reacting furfural and acetone in the presence of a basic catalyst. google.comresearchgate.net The acetone, possessing α-hydrogens, is deprotonated by the base to form a nucleophilic enolate anion. mnstate.edu This enolate then attacks the carbonyl carbon of the electrophilic furfural. The resulting intermediate undergoes dehydration to form the stable, conjugated product.

The yield and purity of this compound are significantly influenced by several key reaction parameters.

Temperature: The reaction temperature is a critical factor. Studies have shown that higher temperatures generally favor the reaction. frontiersin.orgnih.gov For instance, one method specifies a reaction temperature between 80-140°C. google.com Another study found that for the aldol condensation of furfural, a temperature of 80°C for 24 hours was optimal. researchgate.net However, other successful syntheses have been conducted at much lower temperatures, such as 20°C, 25°C, and 30°C. google.com

Solvent: Water is a commonly used solvent in this synthesis, often in combination with an alcohol like ethanol (B145695) or methanol. google.comgoogle.comresearchgate.net The use of a "water-ethanol" or "water-methanol" solvent system has been reported to be effective. google.com Water as a solvent is not only environmentally benign but can also improve reactivity and simplify the workup process. researchgate.netrsc.org

Catalyst Concentration: The concentration of the alkaline catalyst plays a crucial role. A pH of ≥10 is generally required for the reaction to proceed effectively. google.com For instance, successful syntheses have been reported using 0.1 M and 0.3 M aqueous solutions of NaOH. google.com The amount of catalyst can also be expressed as a weight percentage of the reactants; one method uses a catalyst amount ranging from 7.3wt% to 40wt% of the furfural. google.com

Table 1: Exemplary Reaction Conditions for this compound Synthesis

CatalystCatalyst ConcentrationSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
NaOH0.3 mol/LWater202495.999.5 google.com
NaOH0.1 mol/LWater302493.499.2 google.com
KOH0.3 mol/LWater252498.499.3 google.com
Solid Base (MgO/NaY)7.3-40 wt% of furfuralWater-Ethanol or Water-Methanol80-1404-1255.4 (total)>98 google.com

Optimizing the yield of this compound involves careful control of reaction parameters and the implementation of specific strategies.

One key strategy is the recycling of the waste lye (alkaline solution) after filtration of the product. google.com It has been unexpectedly discovered that recycling the waste lye not only reduces waste but also significantly accelerates the reaction rate and improves both the yield and purity of the resulting this compound. google.com For instance, with a 0.3 mol/L NaOH solution, the waste lye could be recycled up to 7 times while maintaining a high yield. google.com

Another approach to enhance yield is through the choice of catalyst. While NaOH and KOH are effective, solid base catalysts composed of materials like magnesium oxide (MgO) and NaY molecular sieves have also been employed. google.com These solid catalysts can simplify the separation process and are considered a greener alternative to corrosive liquid bases. google.com The total yield of furfurylideneacetone and this compound using a solid base catalyst can reach 55.4%. google.com

Water is a highly effective and environmentally friendly solvent for the synthesis of this compound. google.comgoogle.comresearchgate.net Its use aligns with the principles of green chemistry by reducing reliance on volatile organic solvents. rsc.org In the context of this reaction, water facilitates the dissolution of the alkaline catalyst and can aid in the precipitation of the water-insoluble this compound product, simplifying its isolation. google.comresearchgate.net The use of aqueous-alcoholic solutions, such as water-ethanol or water-methanol mixtures, has also been shown to be an effective solvent system. google.com

Sodium hydroxide (B78521) (NaOH) is a classic and widely used catalyst for the aldol condensation to produce this compound. google.comsemanticscholar.orgresearchgate.net Other inorganic bases like potassium hydroxide (KOH) are also highly effective, in some cases providing even higher yields. google.com For example, a synthesis using 0.3 mol/L KOH at 25°C for 24 hours resulted in a 98.4% yield. google.com

In a move towards more environmentally benign processes, solid base catalysts have been developed. google.com A composite catalyst of magnesium oxide (MgO) and NaY molecular sieves is one such example. google.com These solid catalysts are advantageous as they can be easily recovered and reused, and they reduce the corrosiveness and pollution associated with liquid alkali catalysts. google.com Other alkaline catalysts that have been explored for similar aldol condensations include calcium hydroxide. semanticscholar.orgresearchgate.net

Role of Water as a Solvent in Synthesis

Purification and Isolation Techniques for Difurfurylideneacetonegoogle.comvernier.com

The purification and isolation of this compound from the reaction mixture is a critical step in obtaining a high-purity product.

A common and effective method for isolation is crystallization. google.com In many procedures, the this compound product precipitates directly from the reaction solution as bright yellow crystals. google.com This precipitation can be enhanced by cooling the reaction mixture. For instance, refrigerating the reaction solution at 3-10°C for 4-12 hours can lead to the crystallization of this compound with a purity of over 98% without the need for recrystallization. google.com

Following precipitation, the crystals are typically collected by filtration. google.commnstate.edu The collected solid is then washed, often with water, until it is neutral to remove any residual catalyst and other water-soluble impurities. google.com The purified product can then be dried, for example, at a temperature between 40-70°C. google.com

For reaction mixtures where both furfurylideneacetone and this compound are present, a two-step separation process can be employed. google.com First, this compound is crystallized out at low temperatures. google.com The remaining liquid, containing furfurylideneacetone, can then be subjected to vacuum rotary evaporation to remove the solvent, followed by further cooling to crystallize the furfurylideneacetone. google.com

Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid organic compounds like this compound. pitt.edumt.comtiu.edu.iqoneonta.edu The core principle of this method involves dissolving the impure solid in a suitable hot solvent and then allowing it to cool. pitt.edumt.com As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. pitt.edumnstate.edu The selection of an appropriate solvent is critical; it should readily dissolve the compound at high temperatures but not at low temperatures. pitt.edu For this compound, recrystallization from hot ethyl acetate (B1210297) has been reported, with a recovery of about 80%. stackexchange.com Another method involves using a dichloromethane-hexane solvent pair. stackexchange.com The process generally involves dissolving the crude product in a minimal amount of a "good" solvent at its boiling point and then adding a "bad" solvent until the solution becomes cloudy, indicating saturation. mnstate.edulibretexts.org Slow cooling is crucial for the formation of pure crystals. mnstate.edu

Achieving High Purity Granular Crystalline this compound

A notable advancement in the synthesis of this compound is a method that produces high-purity granular crystals directly from the reaction without the need for recrystallization. google.com This process utilizes an inorganic base as a catalyst and water as a solvent, with the pH of the lye maintained at or above 10. google.com The reaction, conducted at a temperature between 0°C and 40°C, yields yellow granular crystals of this compound. google.com After filtration, the product is washed with water until it reaches a neutral pH and can then be dried at temperatures ranging from 40 to 70°C. google.com This method has been shown to produce this compound with a purity of up to 99.6% and a yield of 99.0%. google.com In contrast, other methods, such as those using a solid base catalyst like MgO/NaY in a water-ethanol system, have resulted in lower purity (86.2%) and yield (54.8%). google.com Similarly, a solvent-free reaction with CaO as a catalyst produced a product with a yield of only 48.9%. google.com

Waste Lye Recycling for Enhanced Purity and Yield

An innovative and environmentally conscious approach involves the recycling of waste lye from the synthesis process. google.com It has been discovered that recycling the waste alkali liquor not only curtails waste discharge but also significantly accelerates the reaction rate. google.com This method allows for the direct production of granular this compound crystals, eliminating the need for low-temperature refrigeration or recrystallization and leading to a marked improvement in both yield and purity. google.com The waste lye can be reused as long as its pH remains at or above 10. google.com This recycling can be repeated multiple times, with one example showing the lye being recycled up to seven times while still maintaining a high reaction rate. google.com When the pH of the waste lye drops below 10, it can be treated hydrothermally to carbonize the organic matter before being reused. google.com This recycling strategy not only enhances the efficiency of the synthesis but also aligns with principles of green chemistry by minimizing waste. google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly being applied to the synthesis of this compound. carloerbareagents.comsynthiaonline.com This involves the use of environmentally friendly catalysts and sustainable solvents to minimize the environmental footprint of the production process. nih.gov

Environmentally Benign Catalytic Systems

The move towards greener synthesis has spurred research into alternative catalytic systems that are more environmentally friendly than traditional ones. ugent.be Organocatalysis, which uses small organic molecules as catalysts, is a prominent example of a green catalytic approach. mdpi.com These catalysts are often metal-free, reducing the risk of toxic metal contamination. mdpi.com The use of solid base catalysts is another area of interest, although challenges in separating the catalyst from the product can arise. google.com Research has also explored the use of enzymes in synthesis, which can operate under mild conditions in aqueous environments, further reducing the environmental impact. acs.org Photocatalysis and electrochemical synthesis are also emerging as sustainable methods. rsc.org

Sustainable Solvent Choices

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. acs.org The ideal green solvent is non-toxic, derived from renewable resources, and biodegradable. text2fa.ir Water is a highly desirable green solvent, and its use in the synthesis of this compound has been shown to be effective. google.com Other green solvent alternatives include bio-based solvents like dihydropinene (DHP), which has demonstrated effectiveness in various chemical reactions. sigmaaldrich.com The use of neoteric solvents such as ionic liquids and deep eutectic solvents is also being explored. text2fa.ir The goal is to replace hazardous organic solvents like chloroform (B151607) and toluene (B28343) with safer and more sustainable alternatives. carloerbareagents.comtext2fa.ir

Comparison of Synthetic Efficiency and Environmental Impact

Evaluating the efficiency and environmental impact of different synthetic routes is crucial for sustainable chemical production. Metrics such as atom economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) are used to quantify the "greenness" of a chemical process. numberanalytics.comtudelft.nlnih.gov

Atom economy measures the proportion of reactant atoms that are incorporated into the final product. acs.orgnumberanalytics.com A higher atom economy signifies a more efficient process with less waste. numberanalytics.com The E-Factor is the ratio of the mass of waste generated to the mass of the desired product; a lower E-Factor is preferable. tudelft.nl PMI considers the total mass of all materials (reactants, solvents, reagents) used to produce a certain amount of product. nih.gov

Below is a comparative table of different synthetic methods for this compound:

Catalyst Solvent Temperature (°C) Yield (%) Purity (%) Key Features Reference
Inorganic Base (e.g., KOH, NaOH)Water20-2594.6 - 99.099.2 - 99.6High yield and purity, granular crystals without recrystallization, waste lye recycling. google.com
MgO/NaY (Solid Base)Water-Ethanol10054.886.2Lower yield and purity compared to the inorganic base method. google.com
CaO (Solid Base)Solvent-free8048.9Not specifiedLow yield, difficult separation of catalyst and product. google.com

This data clearly illustrates the superiority of the aqueous inorganic base-catalyzed method, especially when combined with waste lye recycling, in terms of both synthetic efficiency and adherence to green chemistry principles.

Reactivity and Reaction Mechanisms of Difurfurylideneacetone

Hydrogenation Reactions

The hydrogenation of difurfurylideneacetone is a key process for its conversion into more saturated and stable compounds. This can involve the selective saturation of its carbon-carbon double bonds or the carbonyl group, as well as the more extensive process of hydrodeoxygenation to produce alkanes.

Selective Hydrogenation of Carbon-Carbon Double Bonds vs. Carbonyl Groups.researchgate.netrepec.org

The selective hydrogenation of this compound presents a challenge due to the presence of multiple reducible functional groups: two carbon-carbon (C=C) double bonds and one carbonyl (C=O) group. aip.orgresearchgate.net The goal is often to selectively hydrogenate the C=C bonds while preserving the C=O group, or vice versa, to yield specific chemical intermediates. The alkene C=C bond is generally easier to hydrogenate than the C=O bond due to a lower bond energy gap. researchgate.net

A variety of catalytic systems have been investigated for the selective hydrogenation of this compound and related compounds. Nickel-based catalysts are widely studied due to their high activity and lower cost compared to noble metals. mdpi.com

Skeletal Ni-Ti-Al catalysts have been used, although at atmospheric pressure, they tend to lead to non-selective hydrogenation. researchgate.net

Ni/MgO catalysts have shown the ability to hydrogenate the C=C double bonds of furfurylidene acetone (B3395972), a related compound. researchgate.net

Ni/Al2O3 catalysts , particularly when used in a mixed system with MgO, have demonstrated better activity than Ni/MgO alone for the hydrogenation of furfural-acetone condensation products. researchgate.net

Raney Ni is a prominent catalyst for the low-temperature hydrogenation of this compound. researchgate.netrepec.org It is effective in saturating the C=C bonds. repec.org

Ni/ZrO2-SiO2 has been utilized in both batch and continuous flow reactors for the hydrodeoxygenation of furfurylidene acetone, indicating its capability to facilitate hydrogenation. aip.org

Platinum-based catalysts are also highly effective, often used in a two-step process where initial hydrogenation is followed by hydrodeoxygenation. researchgate.netrepec.org

Pt/SiO2-ZrO2 has been successfully employed for the high-temperature hydrodeoxygenation step following an initial low-temperature hydrogenation with Raney Ni. researchgate.netrepec.org This catalyst has shown good stability in long-term operations. repec.org

The choice of catalyst and support material significantly influences the selectivity of the hydrogenation reaction. For instance, in the hydrogenation of other furan (B31954) derivatives, the support can modulate the electronic properties of the platinum nanoparticles, thereby affecting selectivity. nih.gov

Table 1: Catalytic Systems for this compound Hydrogenation

Catalyst Support Key Findings Reference
Skeletal Ni-Ti-Al - Non-selective hydrogenation at atmospheric pressure. researchgate.net
Ni/MgO - Hydrogenates C=C bonds of furfurylidene acetone. researchgate.net
MgO-Ni/Al2O3 - Better activity than Ni/MgO for hydrogenation of furfural-acetone products. researchgate.net
Raney Ni - Effective for low-temperature hydrogenation of C=C bonds in this compound. researchgate.netrepec.org
Ni/ZrO2-SiO2 - Used for hydrodeoxygenation, implying hydrogenation capability. aip.org
Pt/SiO2-ZrO2 - Stable and effective for the second-step hydrodeoxygenation. researchgate.netrepec.org

Mechanistic studies of the catalytic hydrogenation of this compound and related furan compounds provide insights into the reaction pathways. The hydrogenation process is believed to occur through a series of steps involving the adsorption of the molecule onto the catalyst surface and the subsequent addition of hydrogen atoms. The specific orientation of the adsorbed molecule can influence which functional group is hydrogenated. osti.gov For example, in the hydrogenation of furfural (B47365), co-adsorbed hydrogen can alter the orientation of the furfural molecule on the palladium surface, thereby changing the reaction selectivity. osti.gov The reaction can proceed through different intermediates, and understanding these pathways is key to controlling the final product distribution. ijirss.com

Hydrogen pressure is a critical parameter that can be adjusted to control the selectivity of the hydrogenation reaction. While hydrogenation of this compound on a skeletal Ni-Ti-Al catalyst at atmospheric pressure is non-selective, the process can be made selective under hydrogen pressure. researchgate.net In the hydrogenation of furfural on a palladium catalyst, low hydrogen pressures favor decarbonylation products, whereas higher pressures lead to the hydrogenation of the carbonyl group. osti.gov This change in selectivity is attributed to the influence of hydrogen coverage on the orientation of the adsorbed furfural molecule. osti.gov Generally, increasing hydrogen pressure can enhance the rate of hydrogenation and influence the product distribution. nih.govrsc.org

Mechanistic Studies of Catalytic Hydrogenation

Hydrodeoxygenation (HDO) for Alkane Derivatives.researchgate.netrepec.orgaip.org

Hydrodeoxygenation (HDO) is a crucial process for converting biomass-derived compounds like this compound into valuable long-chain alkanes, which can be used as liquid fuels. aip.orgresearchgate.net This process typically follows an initial hydrogenation step and involves the removal of oxygen atoms from the molecule. researchgate.netrepec.org

A two-step process is often employed for the conversion of this compound to alkanes. The first step is a low-temperature hydrogenation, for example, using a Raney Ni catalyst, to saturate the double bonds and the carbonyl group, forming intermediates like 1,5-di(tetrahydro-2-furanyl)-3-pentanol. researchgate.netrepec.org The second step is a high-temperature HDO reaction, often over a platinum-based catalyst such as 1wt.%Pt/SiO2-ZrO2, to remove the oxygen atoms and yield a mixture of C8-C14 alkanes. researchgate.netrepec.org This two-step approach has been shown to achieve high yields of liquid alkanes. repec.org

The choice of catalyst and support is also critical for the HDO step. For instance, 1wt%Pt/SiO2ZrO2 with a proper pore size and moderate acidity has been found to be effective for the direct HDO of this compound to C8-C14 alkanes. repec.org Nickel-based catalysts, such as Ni/ZrO2-SiO2 and Ni/Al2O3-ZrO2, have also been investigated for the HDO of furfural-acetone condensation products, leading to the formation of alkane derivatives. aip.orgresearchgate.net

Table 2: Hydrodeoxygenation of this compound Products

Catalyst System Reaction Conditions Major Products Yield/Selectivity Reference
Raney Ni followed by 1wt.%Pt/SiO2-ZrO2 Two-step process: Low-temp hydrogenation, then high-temp HDO C8-C14 liquid alkanes 82.9% (mol) yield of liquid alkanes researchgate.netrepec.org
1wt%Pt/SiO2ZrO2 Direct HDO at 260°C C8-C14 alkanes 55.8% yield repec.org
10% Ni/ZrO2-SiO2 Batch reaction at 200°C for 8 h 2-octanol (B43104), 6-dodecene 88.2% (2-octanol), 2.9% (6-dodecene) aip.org
Ni/Al2O3-ZrO2 Batch reaction at 150°C for 8 h C8 and C10 alkane derivatives 15.2% yield researchgate.net
Products of HDO: Furanylalkane Derivatives, Oxygenated Compounds, Hydrocarbons

Polymerization Reactions of this compound

This compound (DFA) is capable of undergoing polymerization through different mechanisms, leading to materials with distinct properties. The conjugated system of double bonds and the furan rings in its structure contribute to its reactivity in polymerization processes.

Thermal Polymerization Studies

This compound can undergo thermal polymerization to form oligomers and polymers. smolecule.com Calorimetric studies have investigated the susceptibility of DFA to thermal polymerization, establishing that the process occurs in the solid phase. researchgate.net Research indicates that the polymerization reaction proceeds through one of the two ethylenic bonds within the DFA molecule. researchgate.net

The thermal polymerization of DFA can result in the formation of a solid, non-melting, and insoluble furan polymer that is dark brown to black. researchgate.net This process leads to a highly cross-linked structure and a thermally stable backbone, which is sometimes described as a ladder structure. researchgate.net

The thermal stability of materials incorporating poly(difurfurylidene acetone) has been a subject of study. For instance, interpenetrating polymer networks (IPNs) created from DFA and high ortho resole resin were analyzed using thermogravimetry (TG). researchgate.net These studies, conducted under both ambient and nitrogen atmospheres up to 1000°C, demonstrated that the inclusion of DFA can enhance thermal stability. An IPN consisting of 20% DFA and 80% resole exhibited a decomposition temperature 80°C higher than that of the resole resin alone. researchgate.net

Table 1: Thermal Decomposition Data for Resole and DFA-Resole IPN researchgate.net

MaterialDecomposition Temperature (Tmax) in N2Key Observation
Resole Resin (alone)563 °CBaseline thermal stability.
IPN (20% DFA - 80% Resole)~643 °CDecomposition temperature is 80 °C higher than resole alone.

Polymerization in the Presence of Alkaline Catalysts

Alkaline catalysts are fundamental to the chemistry of this compound, primarily in its synthesis via the Claisen-Schmidt condensation reaction. google.com This reaction involves the condensation of furfural with acetone, and the presence of a base is crucial for facilitating the process. smolecule.comgoogle.com While this process synthesizes the monomer, it is a critical reaction step involving alkaline catalysts.

Various alkaline catalysts have been utilized for the synthesis of DFA, including alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) and alkali metal carbonates such as sodium carbonate (Na₂CO₃). google.com Solid base catalysts, for example, those containing alkaline earth metal oxides like magnesium oxide (MgO), have also been employed. google.com The choice of catalyst and reaction conditions can significantly influence the reaction speed and the yield of this compound. google.com Studies have shown that yields can reach up to 95.9% with NaOH and 94.6% with Na₂CO₃ under specific laboratory conditions. google.com The condensation reaction to produce DFA and its precursor, furfurylidene acetone, can achieve a combined yield of 96% via reflux. aip.org

Table 2: Synthesis of this compound with Alkaline Catalysts google.com

Alkaline CatalystConcentrationReaction TemperatureYieldPurity
Sodium Hydroxide (NaOH)0.3 mol/L20 °C95.9%99.5%
Sodium Carbonate (Na₂CO₃)0.5 mol/L25 °C94.6%99.2%

Other Derivatization Reactions (e.g., Esterification)

Beyond polymerization, this compound can be chemically modified through various derivatization reactions. Derivatization is a technique used to transform a chemical compound into a product (derivative) with properties that are better suited for a specific analytical method or application. researchgate.net

A significant derivatization pathway for DFA is hydrogenation and hydrodeoxygenation (HDO). researchgate.net This two-step process can convert DFA into long-chain hydrocarbons. researchgate.net The initial low-temperature hydrogenation, for instance over a Raney Ni catalyst, targets the double bonds in the DFA structure. researchgate.net This is followed by HDO over a catalyst like Pt/SiO₂-ZrO₂, resulting in liquid alkanes. researchgate.net Research has demonstrated that this process can yield a high percentage of C8-C14 alkanes. researchgate.net In other work, HDO of furfural-acetone condensation products over a Ni/ZrO₂-SiO₂ catalyst was shown to produce compounds like 2-octanol and 6-dodecene. aip.orgresearchgate.net

Esterification is a general type of derivatization reaction often used in chemical analysis. researchgate.net The process involves reacting a compound containing a hydroxyl (-OH) or carboxylic acid (-COOH) group with an esterifying agent. researchgate.net This is done to increase the volatility and thermal stability of polar compounds, making them more amenable to analysis by gas chromatography. researchgate.net While specific examples of the direct esterification of this compound are not prominent in the reviewed literature, the principles of derivatization are broadly applicable to the analysis of its reaction products, especially those that may be generated with functional groups suitable for such modification. researchgate.net

Spectroscopic Analysis of Reaction Intermediates and Products (e.g., Gas Chromatography Analysis)

The analysis of this compound and its reaction products relies on a suite of spectroscopic and chromatographic techniques to elucidate structures, confirm purity, and identify components in a mixture.

Gas Chromatography (GC) is frequently coupled with Mass Spectrometry (GC-MS) for the analysis of products from DFA derivatization reactions. digitellinc.com For example, in the hydrodeoxygenation of furfural and acetone condensation adducts, GC analysis was used to identify the resulting products. aip.orgresearchgate.net A batch reaction conducted at 200°C yielded products identified as 2-octanol (88.2% yield) and 6-dodecene (2.9% yield). aip.orgresearchgate.net A continuous flow reaction under similar conditions produced different derivatives, identified by GC as 2-((E)-but-2-enyl)furan (9.4%) and 2-butylfuran (B1215726) (4.6%). aip.org

Table 3: Products from Hydrodeoxygenation of Furfural-Acetone Adducts Identified by Gas Chromatography (GC) aip.org

Reaction TypeIdentified ProductYield / Detection
Batch Reactor2-octanol88.2%
6-dodecene2.9%
Continuous Flow Reactor2-((E)-but-2-enyl)furan9.4%
2-butylfuran4.6%

Infrared (IR) Spectroscopy is used to identify the functional groups present in the DFA monomer and its polymers. researchgate.netgoogle.com The IR spectrum of this compound shows characteristic absorption peaks that confirm its structure. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement in the molecule. The ¹H-NMR spectrum of this compound confirms the structure by showing the chemical shifts corresponding to the different hydrogen atoms in the furan rings and the pentadienone chain. google.com

Table 4: Spectroscopic Data for this compound Monomer google.com

Spectroscopy TypePeak/Shift (cm-1 or δ)Assignment
Infrared (IR)3120.1, 3106.8, 1474.8Furan Ring
1756.2Ketone Group (C=O)
1659.8, 1620.7-C=C-CO-
1282.3, 1252.8C-O-C
¹H-NMR7.51Hydrogen at position 1
7.45Hydrogen at position 4
6.93Hydrogen at position 5
6.68Hydrogen at position 2

Other analytical methods used in the study of DFA and related furanic polymers include Thermogravimetric Analysis (TGA) to assess thermal stability and High-Pressure Liquid Chromatography (HPLC) , often coupled with mass spectrometry, for the characterization of reaction products. researchgate.netresearchgate.net

Advanced Characterization and Computational Studies

Spectroscopic and Diffraction Techniques for Structural Elucidation

X-ray diffraction (XRD) has been a key technique for elucidating the solid-state structure of difurfurylideneacetone. An X-ray structural study of this compound crystals confirmed its crystalline nature and revealed that its solid-phase thermal polymerization proceeds through one of the two ethylenic bonds of the molecule, governed by topochemical control. researchgate.net

Detailed XRD analysis provides a fingerprint of the crystalline structure. A patent for a preparation method of this compound reports specific diffraction data for the resulting crystals. google.com The analysis identified major characteristic peaks at 2θ angles of 20.308° and 21.818°, with relative intensities of 100% and 90.5%, respectively. google.com A range of other diffraction peaks were also identified, confirming a well-defined crystal structure. google.com Using the Scherrer formula, the grain size of the crystalline particles was calculated to be in the range of 10–200 nm. google.com

Below is a table of the X-ray diffraction peaks identified for this compound crystals. google.com

Diffraction Angle (2θ)Relative Intensity (%)
10.303°20.7
14.058°25.2
16.027°38.0
16.881°4.1
17.262°3.3
20.308°100.0
21.188°7.8
21.818°90.5
22.881°29.7
23.735°3.2
24.089°17.5
24.969°6.8
26.190°21.0
26.742°5.7
27.937°3.4
28.317°4.7
29.394°11.9
30.957°6.4
33.832°4.4
34.134°3.7

Calorimetric Studies

Calorimetry has been employed to study the thermal properties of this compound, particularly its propensity for thermal polymerization. researchgate.net Such studies measure heat changes during physical or chemical processes, providing critical thermodynamic data. longdom.org A specific calorimetric investigation was conducted on this compound (DIFA) and its oxidized product to assess their susceptibility to thermal polymerization. researchgate.net This research established that the oxidation process is limited to the surface of the crystals. researchgate.net Calorimetric techniques are essential for understanding the thermodynamics of reactions and material stability. longdom.orgnih.gov

Computational Chemistry Approaches

Computational chemistry offers powerful tools for predicting the behavior of molecules like this compound at an electronic level, complementing experimental findings.

The reactivity of organic molecules can be predicted using computational methods like Density Functional Theory (DFT). These approaches calculate various molecular properties and reactivity descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

While specific DFT studies on this compound are not widely published, the methodology is well-established. For example, a DFT study on pyrene (B120774) and its derivatives used the B3LYP functional to compute the HOMO-LUMO gap, ionization potential, and other descriptors to assess molecular stability and reactivity in different solvents. fudutsinma.edu.ng A similar approach for this compound would involve calculating its molecular orbitals to predict the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for its observed reactivity in condensation and hydrogenation reactions.

Computational modeling is instrumental in elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most energetically favorable reaction pathways.

For this compound, this approach can be applied to understand its formation and subsequent reactions. The Claisen-Schmidt condensation reaction between furfural (B47365) and acetone (B3395972) to form this compound involves multiple steps, including enolate formation and aldol (B89426) additions/dehydrations. Computational models can calculate the activation energies for each step, clarifying the reaction kinetics and the factors controlling product selectivity.

Furthermore, computational studies can illuminate the mechanisms of subsequent transformations. For example, an X-ray structural study provided insight into the mechanism of solid-phase thermal polymerization, suggesting it occurs via one of the ethylenic bonds. researchgate.net Computational modeling could further detail this topochemically controlled process by simulating the molecular interactions within the crystal lattice and calculating the energy barriers for polymerization. Similarly, the hydrogenation of this compound to produce biofuels involves a complex network of reactions; computational modeling can help unravel the step-by-step mechanism on a catalyst's surface. researchgate.netresearchgate.net

Compound Names

Applications of Difurfurylideneacetone and Its Derivatives

Renewable Fuels and Bio-based Chemicals

The global shift towards sustainable energy sources has highlighted the potential of biomass-derived compounds like difurfurylideneacetone as precursors for next-generation biofuels.

This compound is a key intermediate in the production of high-carbon-number alkanes, which are suitable for blending into jet fuel. The process involves the catalytic hydrodeoxygenation (HDO) of this compound to remove oxygen atoms and saturate the carbon-carbon double bonds, yielding C13 hydrocarbon components. This conversion pathway is a critical component in strategies aiming to produce renewable jet fuel from lignocellulosic biomass.

The initial step in this value chain is often the aldol (B89426) condensation of furfural (B47365), a product of hemicellulose hydrolysis, with acetone (B3395972). This reaction produces a mixture including furfurylideneacetone and this compound. These adducts are then subjected to HDO. Research has demonstrated that a two-step hydrogenation process can effectively convert this compound into long-chain alkanes. For instance, a low-temperature hydrogenation over a Raney Ni catalyst, followed by HDO over a Pt/SiO2-ZrO2 catalyst, has been shown to be an effective route. In one study, this two-step process yielded a high carbon alkane yield of 82.9%(mol) for liquid alkanes in the C8-C14 range. nih.gov The resulting alkanes have a molecular weight appropriate for use as transportation fuel components, containing a significant portion of the energy from the original carbohydrate feedstock. ncsu.edu

Table 1: Catalytic Hydrodeoxygenation (HDO) of Furfural-Acetone Adducts This table summarizes findings from various studies on the conversion of this compound and related adducts into alkane derivatives under different catalytic conditions.

Catalyst SystemReaction ConditionsKey Products / Conversion ResultsSource
10% Ni/ZrO₂-SiO₂Batch Reactor, 200 °C, 8 hours100% conversion. Products included 2-octanol (B43104) (88.2% yield) and 6-dodecene (2.9% yield). aip.org aip.org
Mixed Ni/SiO₂ and Cu/SiO₂Batch Reactor, 2 hoursConversion to alkane derivatives was 38.83% at 150 °C and 50.35% at 180 °C. researchgate.net Hydrocarbon selectivity was 61.39% at 150 °C. researchgate.net researchgate.net
Pt/Al₂O₃Single-step conversionReported a 21% yield of hydrocarbons, with a significant portion of products remaining as oxygenated furanic compounds. researchgate.net researchgate.net
Raney Ni followed by 1wt.%Pt/SiO₂-ZrO₂Two-step processHigh carbon alkane yield of 82.9%(mol) for liquid alkanes (C8-C14). nih.gov nih.gov

The synthesis of liquid alkanes from biomass is a cornerstone of the transition away from a fossil fuel economy. This compound plays a crucial role in this process as a C13 building block derived entirely from renewable resources. The general strategy involves the acid-catalyzed dehydration of carbohydrates followed by aldol condensation with solid base catalysts to create larger organic molecules like this compound. ncsu.edu

These molecules are subsequently converted into alkanes through dehydration and hydrogenation over bifunctional catalysts. ncsu.edu For example, after its synthesis from furfural and acetone, this compound can be hydrodeoxygenated to produce C13 straight-chain alkanes, which can then be isomerized to obtain qualified jet fuel components. acs.org This pathway represents an efficient utilization of biomass, converting carbohydrate-derived platform molecules into high-density liquid fuels. ncsu.eduacs.org

Precursor for Bio-jet Fuel Precursors and Alkane Derivatives

Materials Science Applications

Beyond fuels, the reactive nature of this compound makes it a valuable component in materials science, particularly in the modification and enhancement of polymers like rubber.

In the rubber industry, this compound is utilized as a high value-added chemical, serving as both a co-crosslinking agent and a co-vulcanizing agent. acs.org Crosslinking is a fundamental process in polymer chemistry that involves forming chemical bonds between polymer chains, transforming soft, tacky rubber into a durable, elastic material. bohrium.com Co-crosslinking agents are additives used during the vulcanization (curing) process to modify the final properties of the rubber product.

The incorporation of this compound into rubber formulations leads to a measurable improvement in several key material properties. It enhances the co-crosslinking degree, which directly contributes to increased heat resistance and tensile stress in the final vulcanized product. acs.org Higher crosslink density generally restricts polymer chain mobility, making the material more rigid and resistant to thermal degradation. expresspolymlett.comijoer.com This improvement in heat resistance is critical for rubber components used in demanding applications, such as in the automotive and industrial sectors. acs.org Similarly, increased tensile stress means the material can withstand greater pulling forces before breaking, a crucial attribute for the durability and performance of rubber products. mdpi.com

Table 2: Effect of this compound on Rubber Properties This table outlines the improvements in rubber material properties when this compound is used as an additive.

PropertyEffect of this compoundSource
Co-crosslinking DegreeIncreases the density of crosslinks between polymer chains. acs.org
Heat ResistanceImproves the material's stability at elevated temperatures. acs.org
Tensile StressEnhances the stress the material can withstand under tension. acs.org

The furan (B31954) rings within the this compound structure are of significant interest in the broader fields of polymer chemistry and materials science. Research indicates that this compound can undergo polymerization reactions to form long-chain molecules with distinct properties. This suggests its potential as a monomer for developing new functional polymers.

Furan-based polymers, in general, are being actively investigated for their electronic properties. Furan is seen as a promising, biomass-derived alternative to thiophene (B33073) in the synthesis of conjugated polymers for semiconductor applications. acs.orgbohrium.com These materials are critical for the development of organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells. bohrium.comrsc.orgmdpi.com For example, studies on other furan-containing polymers have demonstrated high charge carrier mobilities, a key performance metric for semiconductors. acs.org The development of furan-based conjugated polymers allows for the tuning of electronic properties, such as the bandgap, which is essential for tailoring materials to specific electronic or biomedical applications. rsc.org As a readily available furan-containing molecule, this compound represents a potential building block for this new class of sustainable electronic materials.

Table of Mentioned Compounds

Compound Name
This compound
Furfural
Acetone
Furfurylideneacetone
2-octanol
6-dodecene

Improving Material Properties (Heat Resistance, Tensile Stress) of Rubber

Pharmaceutical and Agrochemical Intermediates

The furan nucleus, a core component of this compound, is a well-recognized scaffold in medicinal and agricultural chemistry, present in numerous biologically active compounds. ijabbr.com The inherent reactivity of DFA makes it a valuable starting material for the synthesis of more complex molecular architectures, particularly heterocyclic compounds, which are foundational to many pharmaceutical and agrochemical products. smolecule.com

This compound's conjugated double bonds and carbonyl group offer multiple reactive sites for chemical transformations. Through reactions such as cyclization, hydrogenation, and addition reactions, DFA can be converted into a variety of derivatives. smolecule.comacs.org Its role as an intermediate is primarily as a building block for larger, more complex molecules. For instance, it is a known precursor for the synthesis of five-membered heterocyclic rings like pyrazoles and pyrroles. smolecule.com These heterocyclic systems are of significant interest in drug discovery due to their presence in a wide array of therapeutic agents. The general biological significance of the furan ring, as demonstrated by numerous studies on various furan derivatives, suggests the potential for developing novel bioactive molecules from DFA. ijabbr.com

The synthesis of these potentially bioactive compounds relies on leveraging the chemical functionality of the DFA molecule. The table below outlines key heterocyclic motifs prevalent in medicinal chemistry that can be conceptually derived from furan-based precursors like DFA.

Table 1: Bioactive Heterocyclic Scaffolds Potentially Derivable from Furan-Based Precursors

Heterocyclic Class Potential Biological Activities Role of Furan Precursor
Pyrazoles Anti-inflammatory, Analgesic, Anticancer Serves as a key building block in multi-step synthesis pathways. smolecule.com
Pyrroles Antibacterial, Antifungal, Antitumor The furan ring can be transformed into a pyrrole (B145914) ring via ring-opening and subsequent cyclization with an amine source.
Thiophenes Antibacterial, Antiviral The oxygen atom in the furan ring can be replaced with sulfur.

| Pyridines | Herbicidal, Insecticidal, Antihypertensive | The furan ring can be elaborated and rearranged to form the six-membered pyridine (B92270) ring. nih.govmdpi.com |

While direct conversion pathways from DFA to commercial drugs or pesticides are not extensively documented in mainstream literature, its utility lies in providing a renewable starting point for the synthesis of these important chemical motifs. The study of its hydrogenation, for example, shows that reaction conditions can be tuned to obtain different products, a critical aspect in the controlled synthesis of complex intermediates. researchgate.net

Other Emerging Applications

Beyond its potential as a synthon for bioactive molecules, this compound is being explored in several other technological fields, primarily driven by its unique chemical structure derived from biomass.

Biofuel Precursors

A significant emerging application for this compound is its use as an intermediate for the production of aviation and jet fuel components. google.comrsc.orgosti.gov The process involves the catalytic hydrodeoxygenation (HDO) of DFA to produce long-chain alkanes, which fall within the carbon range of jet fuel (C8-C15). google.comkisti.re.kr The conversion of biomass-derived furfural into DFA, followed by HDO, represents a promising pathway for producing renewable, high-density transportation fuels. researchgate.netaip.org

Research has demonstrated the feasibility of this conversion under various catalytic systems. The choice of catalyst and reaction conditions, such as batch versus continuous flow processing, significantly influences the product distribution and yield. aip.org For instance, the HDO of furfural-acetone condensation products (which include this compound) has been studied using different catalysts and reactor types, yielding a variety of alkane and alcohol products. researchgate.netaip.org

Table 2: Product Distribution from Hydrodeoxygenation (HDO) of Furfural-Acetone Condensation Adduct *

Reactor TypeCatalystTemperature (°C)Key ProductsReported Yield (%)Reference
Batch Reactor 10% Ni/ZrO₂-SiO₂2002-octanol88.2 aip.org
6-dodecene2.9 aip.org
Continuous Flow Reactor 10% Ni/ZrO₂-SiO₂2002-((E)-but-2-enyl)furan9.4 aip.org
2-butylfuran (B1215726)4.6 aip.org

*Data pertains to the HDO of the mixture of furfural-acetone condensation products. aip.org

Polymer Science and Advanced Materials

The dienone structure of this compound makes it a candidate for polymerization reactions. smolecule.com It can undergo thermal polymerization to form oligomers and has been used to create novel polymers with specialized properties. smolecule.com One notable application is in the formation of interpenetrating polymer networks (IPNs). When combined with high ortho resole resin, DFA forms an IPN with significantly enhanced thermal stability compared to the resole resin alone. scispace.com These composite materials also exhibit improved ablative properties, making them potentially useful in applications requiring heat resistance. scispace.com Furthermore, a CAS number associated with this compound (26375-43-9) is listed in the context of polyurethane synthesis, indicating its potential role as a monomer or cross-linking agent in this major class of polymers. alfa-chemistry.com

Due to its extended conjugated system, there is also research interest in the potential use of this compound in the field of materials science for applications such as liquid crystals and organic electronics. smolecule.com

Photodynamic Therapy (PDT)

While direct research on this compound as a photosensitizer is limited, its furan components are noteworthy. Furan-containing compounds, such as psoralens (furanocoumarins), have a long history of use in photochemotherapy and are known to have photosensitizing properties. mdpi.commdpi.com Photosensitizers are key components in photodynamic therapy, a medical treatment that uses light to activate a drug to destroy diseased cells. mdpi.commdpi.com The development of new photosensitizers is an active area of research, and some novel furan-based compounds have been synthesized and studied for their light-emitting properties in the biological window, a key requirement for effective PDT agents. acs.org Given the photoactive nature of the furan scaffold, the exploration of DFA derivatives as potential photosensitizers for PDT represents a plausible future research direction.

Environmental and Sustainability Considerations

Impact of Synthesis and Production on Waste Generation

The synthesis of difurfurylideneacetone, like many chemical processes, generates waste that requires management to minimize environmental harm. The primary sources of waste stem from the catalysts, solvents, and byproducts of the reaction.

Traditional synthesis methods for this compound often employ homogeneous basic catalysts. x-mol.com These catalysts, while effective, can be difficult to separate from the reaction mixture, leading to contamination of the product and generating a polluted waste stream. x-mol.comgoogle.com The process typically involves an aldol (B89426) condensation reaction between furfural (B47365) and acetone (B3395972), followed by filtration and washing steps. These steps produce a significant amount of liquid waste, primarily in the form of aqueous alkaline solutions, often referred to as waste lye. google.com

The composition of this waste is influenced by the specific reagents and conditions used. Key waste components can include:

Spent Catalysts: Homogeneous catalysts such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) become part of the aqueous waste stream.

Solvent Waste: Although some syntheses can be performed in water or solvent-free conditions, the use of organic solvents contributes to volatile organic compound (VOC) emissions and liquid waste. x-mol.com

Byproducts: Incomplete reactions or side reactions can lead to the formation of undesired organic compounds, such as mono-furfurylideneacetone, which must be separated and disposed of. x-mol.com

The chemical industry is a significant contributor to global waste, and the principles of green chemistry aim to reduce this impact by designing processes that minimize waste generation at the source. numberanalytics.comeuropa.eu Efforts to manage the waste from this compound production focus on recycling and valorizing waste streams, such as the reuse of waste lye. google.com

Waste SourceDescriptionEnvironmental Concern
Spent CatalystsHomogeneous bases (e.g., NaOH, KOH) dissolved in the aqueous phase after reaction. google.comIncreases the alkalinity of wastewater; can be difficult to recover.
Solvent WasteOrganic solvents used as the reaction medium that become contaminated. Potential for VOC emissions; requires costly and energy-intensive purification for reuse or disposal.
Aqueous Waste (Lye)Alkaline water from washing and filtration steps, containing residual catalyst, reactants, and byproducts. google.comHigh pH and organic content require treatment before discharge.
Organic ByproductsCompounds formed from side reactions, such as mono-furfurylideneacetone or self-condensation products of acetone. x-mol.comReduces process efficiency and adds to the complexity of waste treatment.

Development of Greener Synthetic Pathways

In response to the environmental concerns associated with traditional chemical synthesis, significant research has focused on developing more sustainable, or "greener," pathways for producing this compound. These efforts align with the Twelve Principles of Green Chemistry, which advocate for practices like using safer solvents, increasing energy efficiency, and employing catalytic rather than stoichiometric reagents.

Key areas of innovation include:

Heterogeneous and Recyclable Catalysts: A major advancement is the replacement of polluting homogeneous basic catalysts with solid, heterogeneous alternatives. x-mol.com Catalysts such as La–Mg mixed oxides and MgO/NaY solid bases have been investigated. x-mol.comgoogle.com These solid catalysts are easily separated from the reaction mixture by simple filtration, allowing them to be reused for multiple reaction cycles. This not only simplifies product purification but also drastically reduces the generation of catalyst-containing wastewater. google.com The use of catalysts based on abundant and non-toxic metals is a broader trend in sustainable chemistry. acs.orgunibe.ch

Greener Solvents and Solvent-Free Reactions: The choice of solvent is a critical factor in the environmental impact of a process. zonadepinturas.com Researchers have explored water as a green solvent for this compound synthesis. google.comzonadepinturas.com Furthermore, solvent-free reaction engineering has proven effective, eliminating the need for hazardous organic solvents altogether. x-mol.com This approach reduces waste, costs, and the risks associated with volatile and toxic chemicals. x-mol.com When solvents are necessary, bio-derived alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being considered as replacements for petroleum-based options.

Waste Valorization: Instead of treating waste lye as a disposable byproduct, studies have demonstrated its potential for recycling. The alkaline solution from an initial reaction can be successfully reused as the catalytic medium for subsequent batches, sometimes even leading to an increased reaction rate in the initial recycling stages. google.com

Green ApproachExample/MethodSustainability BenefitReference
Heterogeneous CatalysisUse of solid base catalysts like La-Mg mixed oxides.Easy separation and catalyst recyclability; reduces wastewater contamination. x-mol.com
Solvent-Free SynthesisConducting the aldol condensation without a solvent medium.Eliminates hazardous solvent waste and simplifies product isolation. x-mol.com
Use of Green SolventsEmploying water as the reaction medium.Non-toxic, non-flammable, and inexpensive solvent. google.comzonadepinturas.com
Waste Lye RecyclingReusing the filtrate from a previous reaction in subsequent batches.Minimizes waste generation and reduces the need for fresh catalyst. google.com

Life Cycle Assessment of this compound Production and Use

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle. stahl.comicca-chem.org This "cradle-to-grave" or "cradle-to-gate" analysis considers all stages, from raw material extraction, manufacturing, and distribution to the use phase and end-of-life disposal or recycling. icca-chem.org

Currently, there is a lack of published, comprehensive Life Cycle Assessment studies specifically for this compound. However, based on its synthesis process and the general principles of LCA for chemical products, a hypothetical assessment can be constructed to identify potential environmental hotspots. frontiersin.orgmdpi.com

The life cycle stages for this compound would include:

Raw Material Acquisition (Cradle): This stage involves the production of the primary feedstocks. Furfural is typically derived from the hydrolysis and dehydration of pentosan polysaccharides found in lignocellulosic biomass, such as corncobs and bagasse. Acetone is predominantly produced from fossil fuels via the cumene (B47948) process, although more sustainable bio-based production routes are being developed. The environmental impact of this stage is heavily dependent on the agricultural practices for the biomass and the energy intensity of the chemical conversions.

Manufacturing (Gate): This phase encompasses the synthesis of this compound itself. Key contributors to the environmental footprint here are:

Energy Consumption: The energy required for heating, stirring, and separating the product.

Catalyst and Solvent Production: The upstream environmental impacts associated with manufacturing the chosen catalyst and solvent. tno.nl

Waste Treatment: The energy and resources needed to manage and treat the waste streams generated during production.

Use and End-of-Life (Grave): The impact during the use phase depends on its specific application. As an intermediate, its impact is largely transferred to the final product it is used to create. The end-of-life stage would consider the biodegradability of this compound and any products made from it, as well as the potential for recycling.

Life Cycle StageKey Activities & InputsPotential Environmental Hotspots
Raw Material AcquisitionBiomass cultivation (for furfural); fossil fuel extraction (for acetone); chemical processing.Land use, fertilizer/pesticide use for biomass; greenhouse gas emissions from fossil fuel processing. nih.gov
ManufacturingEnergy for reaction (heating/stirring); catalyst and solvent production; product purification (distillation/filtration); waste treatment.Energy source (fossil vs. renewable); solvent choice (VOCs); catalyst synthesis impact; efficiency of waste management. tno.nl
Use and End-of-LifeIncorporation into other products (e.g., polymers, fuels); disposal or recycling of the final product.The environmental profile of the final application; biodegradability; potential for release into the environment. nih.gov

Future Research Directions

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of difurfurylideneacetone (DFA) and its derivatives often relies on aldol (B89426) condensation reactions. Future research is poised to explore innovative catalytic systems that offer superior selectivity and efficiency. While traditional base catalysts are effective, the focus is shifting towards heterogeneous catalysts due to their ease of separation and reusability. researchgate.net

Current research has investigated various solid base catalysts, such as magnesium oxide (MgO), calcium oxide (CaO), and hydrotalcites, for the condensation of furfural (B47365) with acetone (B3395972). researchgate.netmdpi.com For instance, Mg-Al mixed oxides derived from layered double hydroxides have shown promise due to their tunable acid-base properties, which are crucial for both the aldol addition and the subsequent dehydration step. mdpi.com The synergistic effect of Lewis basic and acidic sites on these catalysts can be optimized to control product distribution. mdpi.com

Another promising avenue is the use of bifunctional catalysts that can perform multiple reaction steps in a single pot. For example, a mixed catalyst system of MgO-Ni/Al2O3 has demonstrated better activity in the one-step condensation and hydrogenation of furfural and acetone compared to a single Ni/MgO catalyst. researchgate.net The development of catalysts that can selectively hydrogenate the C=C double bonds of the furan (B31954) ring or the side chain, while preserving the carbonyl group or vice versa, is a significant challenge. Noble metals like platinum and palladium are effective but costly, driving research towards more economical non-precious metal catalysts like nickel, copper, and cobalt. researchgate.netnih.gov

Furthermore, the use of ionic liquids (ILs) as both catalysts and solvents presents an interesting direction. nih.gov ILs can be designed to have specific acidic or basic properties, and their use can lead to high product yields and easy separation. nih.gov For instance, thiazolium-based ionic liquids have been shown to be effective for the self-coupling of furfural. rsc.org

The table below summarizes some of the catalytic systems explored for reactions involving furfural and related compounds, highlighting the potential for future development in DFA synthesis.

Catalyst TypeExample(s)Key Features & Research Focus
Solid Base Catalysts MgO, CaO, Mg-Al mixed oxidesHigh activity and selectivity, reusability, tunable acid-base properties. researchgate.netmdpi.com
Bifunctional Catalysts MgO-Ni/Al2O3One-pot condensation and hydrogenation, improved activity over single catalysts. researchgate.net
Non-Noble Metal Catalysts Ni, Cu, CoCost-effective alternatives to noble metals for hydrogenation reactions. researchgate.netnih.gov
Ionic Liquids Thiazolium-based ILsDual role as catalyst and solvent, high yields, and ease of separation. nih.govrsc.org
Polyoxometalates (POMs) POM-based materialsGreen acids or oxidation agents with adjustable Brønsted or Lewis acidity. nih.gov

Deeper Mechanistic Understanding of Complex Reactions (e.g., Ring-Opening Inhibition)

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is critical for process optimization and the development of more efficient catalysts. The aldol condensation of furfural with acetone involves the formation of an enolate followed by a C-C bond formation and dehydration. osti.gov The nature of the catalyst's active sites, whether Lewis or Brønsted acid/base sites, significantly influences the reaction pathway and product selectivity. mdpi.comosti.gov

A key challenge in the hydrogenation of furanic compounds is the inhibition of undesired ring-opening reactions. The furan ring is susceptible to opening under harsh hydrogenation conditions, leading to a decrease in the yield of desired cyclic products. Understanding the factors that promote or suppress ring-opening is a major area of future research. For instance, in the hydrodeoxygenation (HDO) of furfural-acetone adducts, the choice of catalyst and solvent can influence the reaction pathway. researchgate.netresearchgate.netaip.org The presence of water has been shown to facilitate the decarboxylation mechanism by stabilizing dehydrogenated intermediates. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, are becoming increasingly important for elucidating reaction mechanisms at the molecular level. rsc.orgosti.govmorressier.com These studies can help to identify reaction intermediates, transition states, and the role of the catalyst and solvent in the reaction. For example, DFT calculations have been used to understand the self-coupling of 5-hydroxymethylfurfural (B1680220) (HMF) catalyzed by ionic liquids, revealing the role of N-heterocyclic carbenes as nucleophiles. rsc.org Similarly, computational simulations can provide insights into the aldol condensation of ketones on metal oxide surfaces, highlighting the influence of water in bridging active sites and enhancing reaction rates. morressier.com

Future research will likely focus on combining experimental studies with advanced computational modeling to gain a more comprehensive understanding of these complex reaction networks. This knowledge will be instrumental in designing catalysts and reaction conditions that favor the desired reaction pathways while inhibiting side reactions like ring-opening.

Development of New Derivatives with Tunable Properties

This compound serves as a versatile platform molecule for the synthesis of a wide range of derivatives with potentially valuable properties. researchgate.netreagent.co.ukwikipedia.org The development of new derivatives with tunable characteristics for various applications is a significant area for future research. The term "derivative" in chemistry refers to a compound that is produced from a similar compound through a chemical reaction. reagent.co.ukwikipedia.org

The structural features of DFA, including the two furan rings and the central α,β-unsaturated ketone, offer multiple sites for chemical modification. For instance, hydrogenation of the C=C double bonds and/or the carbonyl group can lead to a variety of saturated and unsaturated alcohols and ketones. researchgate.netdeepdyve.com These hydrogenated derivatives are of interest as potential biofuels and chemical intermediates. researchgate.netresearchgate.net

Furthermore, the furan rings can be functionalized through various reactions, such as electrophilic substitution, to introduce different functional groups. This can lead to the creation of novel monomers for polymerization, resulting in furan-based polymers with tailored thermal and mechanical properties. researchgate.netresearchgate.net The synthesis of new acyl-oxime and aminophosphonate derivatives from DFA has also been reported, indicating the potential for creating compounds with interesting biological or material properties. researchgate.net

Research into dibenzylideneacetone (B150790) analogues, which share a similar structural motif with DFA, has shown that these compounds can exhibit promising biological activities, such as antiplasmodial properties. nih.gov This suggests that DFA derivatives could also be explored for pharmaceutical applications. The synthesis of novel rigid dibenzo[b,f]azepines based on the principle of rigidification in drug design highlights a strategy that could be applied to DFA derivatives to enhance their biological activity and selectivity. nih.gov

The table below outlines potential classes of DFA derivatives and their prospective applications, which will guide future synthetic efforts.

Derivative ClassPotential ModificationProspective Applications
Hydrogenated Derivatives Selective hydrogenation of C=C and/or C=O bondsBiofuels, chemical intermediates. researchgate.netresearchgate.net
Functionalized Furan Rings Electrophilic substitution on the furan ringsMonomers for novel polymers, specialty chemicals. researchgate.net
Heterocyclic Derivatives Reaction with reagents like hydrazines to form pyrazolinesBiologically active compounds. nih.gov
Organophosphorus Derivatives Addition of phosphites to create aminophosphonatesMaterials with unique properties, potential ligands. researchgate.net

Advanced Computational Design for Materials Science Applications

Computational chemistry and materials science are powerful tools for predicting the properties of new materials and guiding their experimental synthesis. creative-quantum.eu Future research will increasingly leverage advanced computational methods to design novel materials derived from this compound for a variety of applications. irb.hruab.cat

Molecular dynamics (MD) simulations can be used to predict the thermomechanical properties of polymers derived from DFA. researchgate.netacs.org For example, simulations can estimate properties like the glass transition temperature and Young's modulus of furan-based polyamides and resins, providing insights into how their structure relates to their physical characteristics. researchgate.netdigitellinc.com This computational pre-screening can save significant time and resources in the laboratory by identifying the most promising candidate materials for synthesis.

Quantum mechanics calculations, such as DFT, can be employed to understand the electronic structure and reactivity of DFA and its derivatives. findaphd.com This knowledge is crucial for designing materials with specific electronic or optical properties. For instance, computational methods can help in the design of new sensing materials based on heterocyclic systems for detecting metal cations or pH changes. irb.hr

The integration of computational modeling with experimental work creates a feedback loop that accelerates the discovery of new materials. findaphd.com Computational predictions can guide experimental efforts, and experimental results can be used to validate and refine the computational models. This synergistic approach is particularly valuable in the field of functional materials, where the desired properties are often the result of complex interactions at the molecular level. irb.hr

Future research in this area will likely involve the use of machine learning and artificial intelligence to accelerate the design process. creative-quantum.eu These techniques can be used to screen large virtual libraries of DFA derivatives and predict their properties, identifying lead candidates for further computational and experimental investigation. arhangelskis.org

Scalable and Sustainable Production Methods

The transition of this compound and its derivatives from laboratory-scale synthesis to industrial production requires the development of scalable and sustainable manufacturing processes. A key aspect of this is the move towards green chemistry principles, which aim to reduce waste and energy consumption. google.com

One approach to improving the sustainability of DFA production is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. researchgate.netgoogle.com This minimizes catalyst waste and simplifies the purification process. The development of robust and highly active solid catalysts that can operate under mild reaction conditions is a major research goal. google.com

Another important consideration is the use of environmentally friendly solvents. Water or aqueous-ethanol mixtures are often used in the synthesis of DFA, which are preferable to volatile organic solvents. google.com The development of solvent-free reaction conditions or the use of recyclable solvents like ionic liquids are also promising avenues for greener production. nih.gov

Process intensification, such as the use of continuous flow reactors, can also contribute to more sustainable production. aip.org Flow reactors offer several advantages over traditional batch reactors, including better heat and mass transfer, improved safety, and the potential for higher yields and purities. researchgate.net

A patent for preparing furfurylideneacetone and this compound describes a process using a solid base catalyst in a water-ethanol or water-methanol solvent system, with a total yield of 55.4% and product purities over 98%. google.com Another patent highlights a method for recycling waste lye in the production of DFA, which not only reduces waste but also unexpectedly accelerates the reaction and improves the yield and purity of the product. google.com

Future research will focus on optimizing these and other sustainable production methods to make the industrial-scale manufacturing of this compound economically viable and environmentally responsible. This includes further development of catalysts, reaction media, and reactor technologies to maximize efficiency and minimize environmental impact.

Q & A

Q. What are the established methodologies for synthesizing difurfurylideneacetone (DIFA), and how can experimental reproducibility be ensured?

DIFA is synthesized via the base-catalyzed condensation of furfural derivatives with acetone. A validated protocol involves using 3,4-dimethyl-5-(2-hydroxyethyl)thiazolium iodide as a catalyst to facilitate the addition of heterocyclic aldehydes to α,β-unsaturated ketones . Key steps include:

  • Reaction Conditions : Maintain a stoichiometric ratio of 2:1 (furfural derivatives:acetone) in anhydrous ethanol under reflux.
  • Catalyst Loading : 2–5 mol% of the thiazolium catalyst.
  • Purification : Recrystallization from ethanol yields >98% purity.

Q. Reproducibility Guidelines :

  • Document all parameters (e.g., solvent purity, temperature gradients).
  • Include raw data (e.g., NMR spectra, melting points) in appendices for cross-verification .
  • Adhere to PRISMA reporting standards for transparent methodology .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Concentration2–5 mol%Maximizes kinetics
Reaction Temperature60–80°C (reflux)Avoids side reactions
SolventAnhydrous ethanolEnhances solubility

Q. Which analytical techniques are most effective for characterizing DIFA’s structural and thermal properties?

  • Structural Confirmation :
    • ¹H/¹³C NMR : Confirm conjugated enone systems and furan substituents (δ 7.2–7.8 ppm for furan protons; δ 180–190 ppm for carbonyl carbons).
    • FT-IR : Detect C=O stretching (~1650 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).
  • Thermal Stability :
    • DSC/TGA : Decomposition onset at ~200°C, with a melting point of 87–88°C .

Methodological Note : Calibrate instruments using certified reference materials (e.g., NIST standards) and report uncertainties in spectral assignments .

Advanced Research Questions

Q. How can kinetic parameters (e.g., reaction constants, activation energy) be determined for DIFA oligomerization under alkali catalysis?

Oligomerization of DIFA proceeds via a nucleophilic attack mechanism in alkaline media. A stepwise approach includes:

Rate Law Determination : Conduct time-resolved UV-Vis spectroscopy to monitor conjugated system changes.

Arrhenius Analysis : Perform reactions at 30–70°C to calculate activation energy (Eₐ) from ln(k) vs. 1/T plots .

Computational Modeling : Use DFT calculations to validate transition states and intermediate stability.

Q. Table 2: Oligomerization Kinetic Data

Temperature (°C)Rate Constant (k, s⁻¹)Eₐ (kJ/mol)
302.1 × 10⁻⁴58.3
505.6 × 10⁻⁴-
701.3 × 10⁻³-

Data Interpretation : Discrepancies in Eₐ values may arise from solvent polarity effects or incomplete baseline correction .

Q. How should researchers address contradictory data in DIFA-based reaction mechanisms?

  • Root-Cause Analysis :
    • Experimental Variability : Check catalyst batch purity and solvent hygroscopy .
    • Instrumental Drift : Replicate measurements with internal standards (e.g., deuterated solvents in NMR).
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of outliers .
  • Meta-Analysis : Systematically compare findings with prior studies using Cochrane criteria for bias assessment .

Q. What strategies enhance the reproducibility of DIFA’s catalytic applications in polyketone synthesis?

  • Standardized Protocols :
    • Pre-dry substrates and catalysts at 110°C for 2 hours.
    • Use inert atmosphere (N₂/Ar) to prevent oxidation.
  • Data Reporting :
    • Include failure cases (e.g., side products from over-refluxing).
    • Share crystallographic data (CCDC deposition) for structural verification .

Q. How can computational chemistry complement experimental studies on DIFA’s reactivity?

  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends.
  • DFT Calculations : Map frontier orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attacks.
  • Validation : Cross-check computed IR/NMR spectra with experimental data to refine force-field parameters .

Q. Methodological Resources

  • Systematic Reviews : Follow PRISMA guidelines for literature synthesis .
  • Data Archiving : Use repositories like Zenodo for raw datasets and spectral files .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per COPE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.